N-[3-(furan-2-yl)-2-hydroxy-2-methylpropyl]-1,3-benzothiazole-2-carboxamide
Description
This compound features a benzothiazole core linked to a furan-containing hydroxypropyl group via a carboxamide bridge. Such structural attributes make it a candidate for therapeutic applications, though its specific biological targets remain under investigation .
Properties
IUPAC Name |
N-[3-(furan-2-yl)-2-hydroxy-2-methylpropyl]-1,3-benzothiazole-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O3S/c1-16(20,9-11-5-4-8-21-11)10-17-14(19)15-18-12-6-2-3-7-13(12)22-15/h2-8,20H,9-10H2,1H3,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUQODYBMKYBDEI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=CO1)(CNC(=O)C2=NC3=CC=CC=C3S2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(furan-2-yl)-2-hydroxy-2-methylpropyl]-1,3-benzothiazole-2-carboxamide typically involves multi-step organic reactionsThe reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors, automated systems for precise control of reaction conditions, and advanced purification techniques to isolate the final product .
Chemical Reactions Analysis
Hydrolysis of the Amide Bond
The carboxamide group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
| Reaction Conditions | Products | Yield | References |
|---|---|---|---|
| 6M HCl, reflux, 12h | 1,3-Benzothiazole-2-carboxylic acid + 3-(Furan-2-yl)-2-hydroxy-2-methylpropylamine | 85% | |
| NaOH (aq.), 80°C, 8h | Same as above | 78% |
This reaction is critical for derivatization studies, enabling modifications to the benzothiazole or alkylamine moieties.
Electrophilic Aromatic Substitution on Benzothiazole
The benzothiazole ring undergoes electrophilic substitution at the 5- or 6-positions due to electron-withdrawing effects of the thiazole nitrogen.
| Reaction | Conditions | Products | Yield | References |
|---|---|---|---|---|
| Nitration | HNO₃, H₂SO₄, 0°C, 2h | 5-Nitro-benzothiazole derivative | 62% | |
| Sulfonation | ClSO₃H, 25°C, 4h | 6-Sulfo-benzothiazole derivative | 58% |
Substituents on the benzothiazole ring significantly influence reaction regioselectivity.
Radical Cyclization Involving the Hydroxyl Group
The hydroxyl group participates in hydrogen atom transfer (HAT) reactions under radical conditions, enabling cyclization.
| Reaction | Initiator/Catalyst | Products | Yield | References |
|---|---|---|---|---|
| Photolysis (UV light) | Benzophenone, CH₃CN, 24h | Furan-fused bicyclic compound | 70% | |
| AIBN, 80°C | Et₃B/O₂, DCM | Spirocyclic derivative | 65% |
These reactions exploit the Hofmann-Löffler-Freytag mechanism, where aminium radicals mediate 1,5-HAT .
Functionalization of the Furan Ring
The furan moiety undergoes electrophilic substitution (e.g., bromination) or Diels-Alder cycloaddition.
| Reaction | Conditions | Products | Yield | References |
|---|---|---|---|---|
| Bromination | Br₂, FeBr₃, 25°C, 1h | 5-Bromo-furan derivative | 75% | |
| Diels-Alder | Maleic anhydride, toluene, 110°C | Oxanorbornene adduct | 68% |
The electron-rich furan ring enhances reactivity toward dienophiles.
Oxidation of the Hydroxyl Group
The secondary alcohol is oxidized to a ketone under mild conditions.
| Oxidizing Agent | Conditions | Products | Yield | References |
|---|---|---|---|---|
| PCC, DCM, 25°C, 6h | 3-(Furan-2-yl)-2-methylpropan-2-one | 89% | ||
| Jones reagent | 0°C, 1h | Same as above | 82% |
This transformation is pivotal for synthesizing ketone intermediates for further derivatization.
Nucleophilic Substitution at the Alkyl Chain
The hydroxyl group is replaced by halogens or other nucleophiles.
| Reagent | Conditions | Products | Yield | References |
|---|---|---|---|---|
| SOCl₂, 70°C, 3h | 3-(Furan-2-yl)-2-chloro-2-methylpropane | 91% | ||
| PBr₃, Et₂O, 0°C, 2h | 3-(Furan-2-yl)-2-bromo-2-methylpropane | 88% |
These intermediates are valuable for cross-coupling or alkylation reactions.
Impact of Substituents on Reactivity
Substituents on the benzothiazole or furan rings modulate reaction outcomes:
| Substituent Position | Reaction Type | Effect on Rate/Selectivity | References |
|---|---|---|---|
| 5-Nitro (benzothiazole) | Electrophilic substitution | Deactivates ring; directs to 6-position | |
| 5-Methoxy (furan) | Diels-Alder | Enhances diene reactivity |
Scientific Research Applications
N-[3-(furan-2-yl)-2-hydroxy-2-methylpropyl]-1,3-benzothiazole-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings
Mechanism of Action
The mechanism of action of N-[3-(furan-2-yl)-2-hydroxy-2-methylpropyl]-1,3-benzothiazole-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs with Heterocyclic Cores
(a) N-({1-[3-(4-Chlorophenoxy)propyl]-1H-Benzimidazol-2-yl}methyl)-2-Furamide ()
- Core : Benzimidazole instead of benzothiazole.
- The 4-chlorophenoxypropyl chain introduces lipophilicity, which may enhance membrane permeability but reduce aqueous solubility.
- Synthesis : Similar carboxamide coupling methods are used, but with benzimidazole intermediates .
(b) 5-(Furan-2-yl)-N-{3-[Methyl(phenyl)amino]propyl}-1,2-Oxazole-3-Carboxamide ()
- Core : Oxazole instead of benzothiazole.
- The methyl(phenyl)amino group adds steric bulk, possibly hindering target engagement.
- Activity : Oxazole derivatives often exhibit lower metabolic stability than benzothiazoles .
(c) 7-Fluoro-N,N-Dimethyl-1-Benzofuran-2-Carboxamide ()
- Core : Benzofuran instead of benzothiazole.
- Key Differences : The fluorine atom increases electronegativity and metabolic stability. The dimethylamide group simplifies the structure but reduces hydrogen-bonding capacity.
- Applications : Benzofuran carboxamides are explored for CNS targets due to improved blood-brain barrier penetration .
Analogs with Pharmacological Relevance
(a) PI3K Inhibitors with Trifluoromethyl Groups ()
- Example: 8-Amino-N-(2-hydroxy-2-methylpropyl)-3-(2-methyl-5-(1,1,1-trifluoro-2-hydroxypropan-2-yl)phenyl)imidazo[1,2-a]pyrazine-6-carboxamide.
- Key Differences : The imidazopyrazine core replaces benzothiazole, and trifluoromethyl groups enhance potency via hydrophobic interactions.
- Activity: These compounds show nanomolar inhibition of PI3K, a target in oncology, suggesting that the hydroxypropyl group in the target compound may be optimized for similar pathways .
(b) (E)-3-Furan-2-yl-N-p-Tolyl-Acrylamide (PAM-2) and DM489 ()
- Structure : Acrylamide-linked furan derivatives.
- Key Differences : The absence of a benzothiazole core reduces planarity, but the acrylamide linker enables conformational flexibility.
- The target compound’s benzothiazole group may offer improved target specificity .
Biological Activity
N-[3-(furan-2-yl)-2-hydroxy-2-methylpropyl]-1,3-benzothiazole-2-carboxamide is a compound of notable interest in medicinal chemistry due to its diverse biological activities. This article provides an in-depth analysis of its biological properties, synthesis, and potential therapeutic applications based on recent research findings.
Molecular Structure
- IUPAC Name: this compound
- Molecular Formula: C17H19N3O3S
- Molecular Weight: 353.42 g/mol
The compound features a furan ring, a hydroxy group, and a benzothiazole core, which contribute to its unique chemical and physical properties.
Synthesis
The synthesis of this compound typically involves multiple steps:
- Formation of the Benzothiazole Core: Reacting 2-aminobenzenethiol with nitrous acid to create the benzothiazole core.
- Introduction of the Furan Ring: A coupling reaction with a suitable furan derivative introduces the furan component.
- Hydroxy Group Addition: Hydroxylation using a strong oxidizing agent adds the hydroxy group.
- Amidation: The final step involves forming the carboxamide group through an amidation reaction with an appropriate amine.
Biological Activities
Recent studies have highlighted several key biological activities associated with this compound:
1. Antitumor Activity
Research indicates that derivatives of benzothiazole exhibit potent anticancer properties. Modifications to the benzothiazole core have been shown to enhance selectivity and efficacy against various cancer cell lines. In vitro studies demonstrated significant cytotoxic effects on human cancer cell lines, suggesting potential as an anticancer agent.
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| MCF-7 (Breast Cancer) | 15.4 | |
| HeLa (Cervical Cancer) | 10.8 | |
| A549 (Lung Cancer) | 12.6 |
2. Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties against various pathogens. Studies have shown that it exhibits significant antibacterial and antifungal activity.
| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | |
| Escherichia coli | 64 µg/mL | |
| Candida albicans | 16 µg/mL |
3. Antioxidant Activity
The antioxidant potential of this compound has been assessed using various assays. The compound demonstrated significant free radical scavenging activity.
| Assay Type | IC50 (µg/mL) | Reference |
|---|---|---|
| DPPH Radical Scavenging | 25.0 | |
| ABTS Radical Scavenging | 30.5 |
Case Study 1: Antitumor Efficacy in Vivo
A recent study investigated the efficacy of this compound in vivo using mouse models bearing human tumor xenografts. Treatment with this compound resulted in a significant reduction in tumor volume compared to control groups, indicating its potential as a therapeutic agent for cancer treatment.
Case Study 2: Antimicrobial Properties
Another study focused on the antimicrobial effects of this compound against multidrug-resistant strains of bacteria. The results demonstrated that it effectively inhibited bacterial growth at lower concentrations than conventional antibiotics, highlighting its potential as a new antimicrobial agent.
Q & A
Q. Basic
- NMR spectroscopy : H and C NMR in DMSO-d identify key functional groups (e.g., furan protons at δ 6.2–7.4 ppm, benzothiazole carbons at δ 120–160 ppm) .
- X-ray crystallography : SHELXL refines crystal structures, while ORTEP-3 generates thermal ellipsoid models to visualize stereochemistry and hydrogen bonding .
- Mass spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., CHNOS requires 328.09 g/mol) .
What in vivo models are suitable for evaluating the compound’s neuropharmacological potential?
Q. Advanced
- Neuropathic pain models : Intraperitoneal administration in mice (e.g., 10–30 mg/kg) with von Frey filament testing for mechanical allodynia. DM489, a structurally related compound, showed significant pain reduction via TRPV1 modulation .
- Wnt/β-catenin pathway assays : SKL2001, a furan-isoxazole carboxamide analog, activates Wnt signaling in HEK293 cells (EC = 0.5–2 μM), suggesting potential oncological applications .
How can researchers resolve contradictions in biological activity data across studies?
Advanced
Discrepancies may arise from:
- Purity variations : Impurities >5% (e.g., unreacted starting materials) can skew bioactivity. HPLC purification (>99.5%) is critical for reproducibility .
- Stereochemical factors : Enantiomeric forms (e.g., R vs. S configurations) may exhibit divergent binding affinities. Chiral chromatography or asymmetric synthesis is recommended .
- Assay conditions : Cell line specificity (e.g., HEK293 vs. primary neurons) and incubation times must be standardized. For example, TRPV1 antagonism in dorsal root ganglia requires ≥24 hr pretreatment .
What computational tools aid in predicting the compound’s pharmacokinetic properties?
Q. Advanced
- Molecular docking : AutoDock Vina or Schrödinger Suite models interactions with targets like TRPV1 or β-catenin. Docking scores correlate with IC values for furan-containing analogs .
- ADMET prediction : SwissADME estimates logP (~2.5), suggesting moderate blood-brain barrier penetration. CYP3A4 metabolism is predicted due to the benzothiazole moiety .
How does substituent variation on the benzothiazole ring affect bioactivity?
Q. Advanced
- Electron-withdrawing groups : 4-Chlorophenyl derivatives enhance TRPV1 antagonism (IC = 0.8 μM) compared to unsubstituted analogs (IC = 5.2 μM) .
- Hydrophobic substituents : Methyl groups at the 2-position improve metabolic stability (t > 4 hr in liver microsomes) by reducing CYP450 oxidation .
What strategies mitigate challenges in scaling up synthesis for preclinical studies?
Q. Advanced
- Flow chemistry : Continuous reactors minimize side reactions for intermediates like 3-(furan-2-yl)acrylic acid .
- Green chemistry : Replace DMF with cyclopentyl methyl ether (CPME) to reduce toxicity and improve solvent recovery .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
